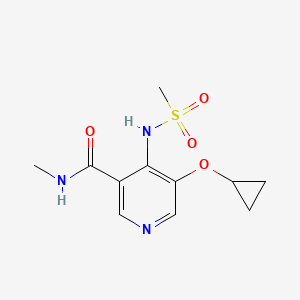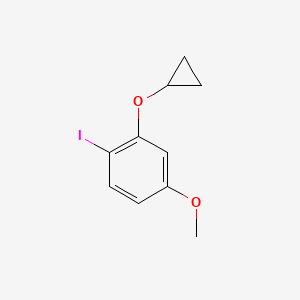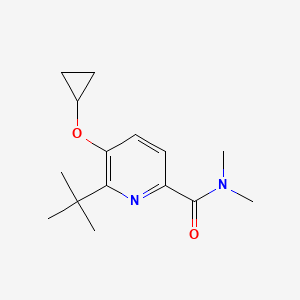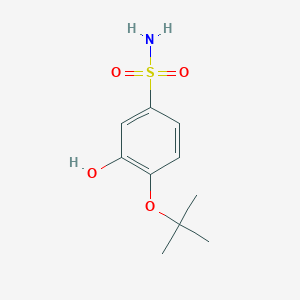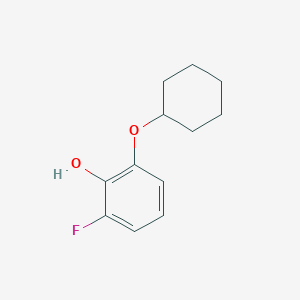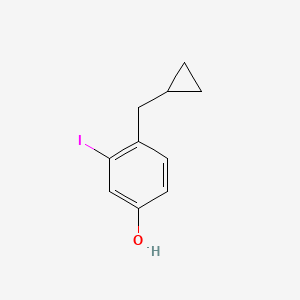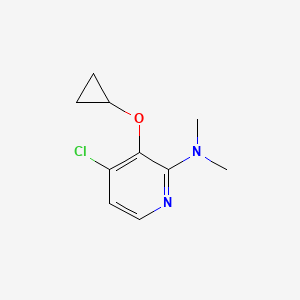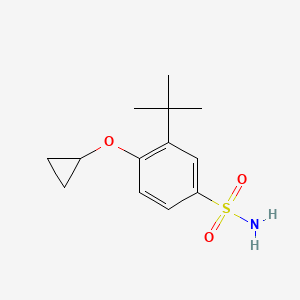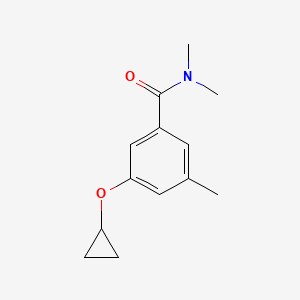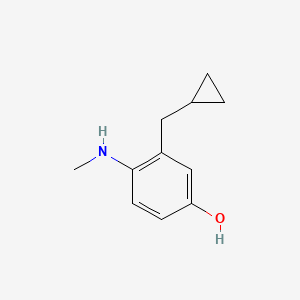
3-(Cyclopropylmethyl)-4-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethyl)-4-(methylamino)phenol is an organic compound characterized by a cyclopropylmethyl group attached to the phenol ring and a methylamino group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-4-(methylamino)phenol typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Attachment to the Phenol Ring: The cyclopropylmethyl group is then introduced to the phenol ring via Friedel-Crafts alkylation using a Lewis acid catalyst like aluminum chloride.
Introduction of the Methylamino Group: The final step involves the nitration of the phenol ring followed by reduction to form the amino group, which is then methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethyl)-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethyl)-4-(methylamino)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethyl)-4-(methylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclopropylmethyl and methylamino groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethyl)phenol: Lacks the methylamino group, resulting in different chemical and biological properties.
4-(Methylamino)phenol: Lacks the cyclopropylmethyl group, affecting its reactivity and applications.
Uniqueness
3-(Cyclopropylmethyl)-4-(methylamino)phenol is unique due to the presence of both the cyclopropylmethyl and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-(cyclopropylmethyl)-4-(methylamino)phenol |
InChI |
InChI=1S/C11H15NO/c1-12-11-5-4-10(13)7-9(11)6-8-2-3-8/h4-5,7-8,12-13H,2-3,6H2,1H3 |
Clave InChI |
VQGPPGHKJDWBMW-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)O)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


